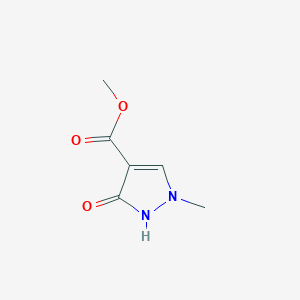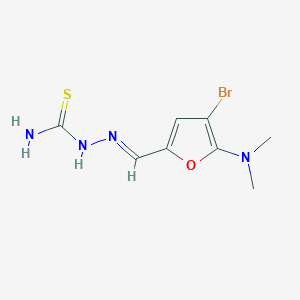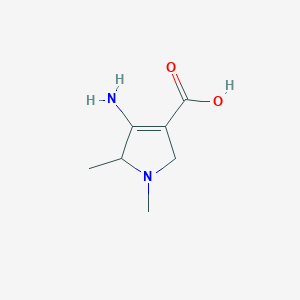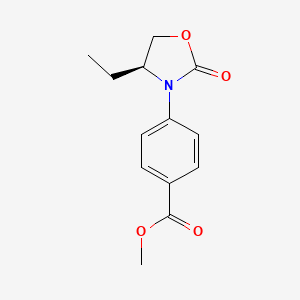
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of the oxazolidinone ring in its structure imparts unique chemical and biological properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivatives under appropriate conditions. For instance, the reaction between 4-ethyl-2-oxooxazolidine and benzoic acid can be catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Esterification: The resulting oxazolidinone-benzoic acid intermediate is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the oxazolidinone ring can yield amino alcohol derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 4-(4-ethyl-2-oxooxazolidin-3-yl)benzoic acid.
Reduction: Formation of 4-(4-ethyl-2-hydroxyoxazolidin-3-yl)benzoic acid methyl ester.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
(S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidinone ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Oxazolidinones: Compounds like linezolid and tedizolid, which are used as antibiotics.
Oxazoles: Compounds with a similar five-membered ring structure but different heteroatoms.
Uniqueness: (S)-4-(4-Ethyl-2-oxooxazolidin-3-yl)benzoic acid methyl ester is unique due to its specific chiral configuration and the presence of both the oxazolidinone ring and the benzoic acid ester moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
572923-13-8 |
|---|---|
Fórmula molecular |
C13H15NO4 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
methyl 4-[(4S)-4-ethyl-2-oxo-1,3-oxazolidin-3-yl]benzoate |
InChI |
InChI=1S/C13H15NO4/c1-3-10-8-18-13(16)14(10)11-6-4-9(5-7-11)12(15)17-2/h4-7,10H,3,8H2,1-2H3/t10-/m0/s1 |
Clave InChI |
RDBVAWZQQARSQJ-JTQLQIEISA-N |
SMILES isomérico |
CC[C@H]1COC(=O)N1C2=CC=C(C=C2)C(=O)OC |
SMILES canónico |
CCC1COC(=O)N1C2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


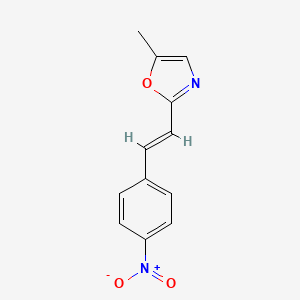
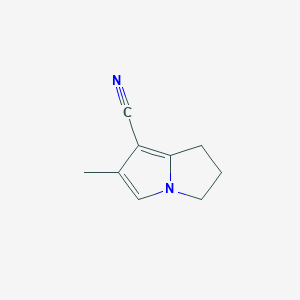
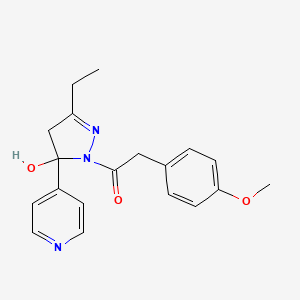

![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
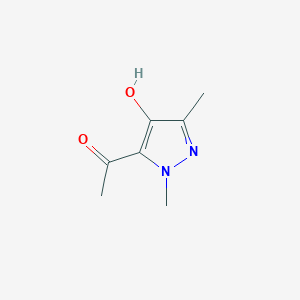
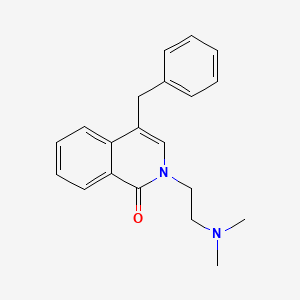
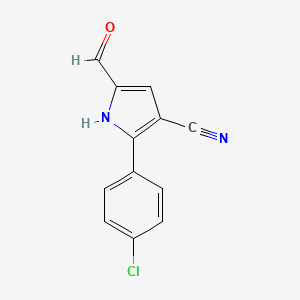
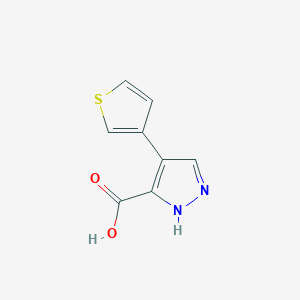
![2-(2-Chlorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12868778.png)
